molecular formula C29H35NO2 B12409147 Mifepristone-13C,d3

Mifepristone-13C,d3

Cat. No.: B12409147
M. Wt: 433.6 g/mol
InChI Key: VKHAHZOOUSRJNA-RWBHSATESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mifepristone-13C,d3 involves the incorporation of carbon-13 and deuterium into the Mifepristone molecule. This is typically achieved through a series of chemical reactions that replace the standard carbon and hydrogen atoms with their isotopic counterparts . The process often involves the use of labeled precursors and specific reaction conditions to ensure the isotopic labels are correctly incorporated.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Mifepristone-13C,d3 undergoes various chemical reactions similar to its non-labeled counterpart. These include:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mifepristone-13C,d3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying the metabolic pathways and pharmacokinetics of Mifepristone.

    Biology: Helps in understanding the biological interactions and effects of Mifepristone at the molecular level.

    Medicine: Used in clinical research to study the effects of Mifepristone in various medical conditions, including its role as a glucocorticoid receptor antagonist.

    Industry: Employed in the development and testing of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Mifepristone-13C,d3 exerts its effects by competitively inhibiting the binding of progesterone and cortisol to their respective receptors . This inhibition disrupts the normal hormonal signaling pathways, leading to various physiological effects. The compound’s mechanism of action involves:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced stability and allows for more precise tracing and quantification in metabolic studies compared to single-labeled compounds .

Properties

Molecular Formula

C29H35NO2

Molecular Weight

433.6 g/mol

IUPAC Name

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuterio(113C)methyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1/i3+1D3

InChI Key

VKHAHZOOUSRJNA-RWBHSATESA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O

Origin of Product

United States

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